
4-(3,5-Dimethoxyphenyl)butan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,5-Dimethoxyphenyl)butan-1-amine is an organic compound belonging to the class of phenethylamines It is characterized by the presence of a butan-1-amine chain attached to a 3,5-dimethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethoxyphenyl)butan-1-amine can be achieved through several methods. One common approach involves the reductive amination of 3,5-dimethoxyphenylbutanone. This process typically includes the following steps:
Formation of the Imine: The 3,5-dimethoxyphenylbutanone reacts with an amine (such as ammonia or a primary amine) in the presence of an acid catalyst to form an imine intermediate.
Reduction of the Imine: The imine is then reduced to the corresponding amine using a reducing agent such as sodium borohydride or hydrogen in the presence of a metal catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
化学反应分析
Types of Reactions
4-(3,5-Dimethoxyphenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amine group or reduce any oxidized forms back to the amine.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as N-bromosuccinimide (NBS) are used for bromination at the benzylic position.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3,5-dimethoxyphenylbutanoic acid, while substitution reactions can introduce various functional groups at the benzylic position.
科学研究应用
4-(3,5-Dimethoxyphenyl)butan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
作用机制
The mechanism of action of 4-(3,5-Dimethoxyphenyl)butan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but differing in the position of the methoxy groups.
4-Bromo-3,5-dimethoxyamphetamine: A substituted amphetamine with similar aromatic substitution patterns.
Uniqueness
4-(3,5-Dimethoxyphenyl)butan-1-amine is unique due to its specific substitution pattern and the presence of a butan-1-amine chain. This structure imparts distinct chemical and biological properties compared to its analogues.
属性
分子式 |
C12H19NO2 |
|---|---|
分子量 |
209.28 g/mol |
IUPAC 名称 |
4-(3,5-dimethoxyphenyl)butan-1-amine |
InChI |
InChI=1S/C12H19NO2/c1-14-11-7-10(5-3-4-6-13)8-12(9-11)15-2/h7-9H,3-6,13H2,1-2H3 |
InChI 键 |
RJJSZBZUDJILIB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1)CCCCN)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Thia-6-azaspiro[3.3]heptane 2-oxide](/img/structure/B13534860.png)
![Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13534865.png)
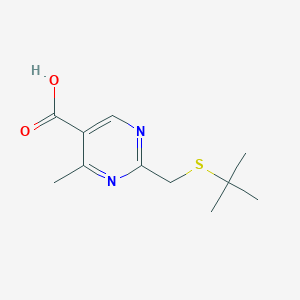
![(1R,5S)-6-Oxaspiro[4.5]decan-1-amine hydrochloride](/img/structure/B13534881.png)

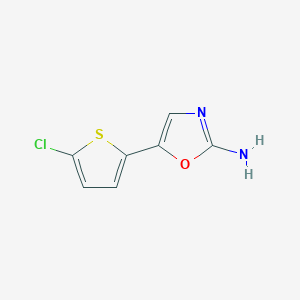
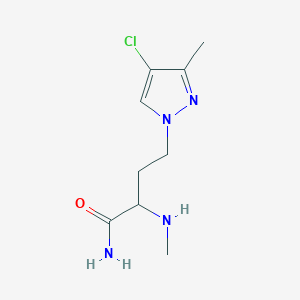
![[1-(2-Methoxypyridin-4-yl)cyclobutyl]methanamine](/img/structure/B13534897.png)
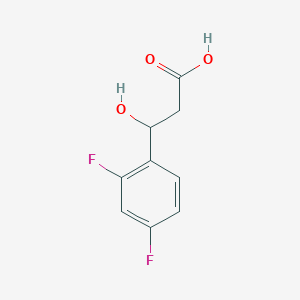
![1-[2-Fluoro-4-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13534921.png)
![2-[2-(1-Methylethoxy)phenyl]pyrrolidine](/img/structure/B13534936.png)
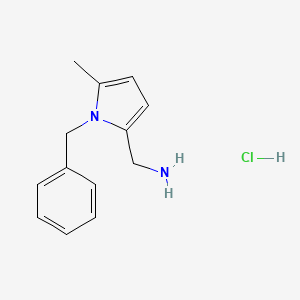
![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoropropanoic acid](/img/structure/B13534951.png)
